molecular formula C15H13ClN2S B12419822 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

カタログ番号: B12419822
分子量: 292.8 g/mol
InChIキー: JFDVAYOTONCKQN-RHQRLBAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Features: This compound is a deuterated analog of the key intermediate in clopidogrel synthesis. It features a tetradeuterated 2-chlorophenyl group and a 6,7-dihydrothieno[3,2-c]pyridin-5-yl moiety linked via an acetonitrile group. The deuterium substitution at the 3,4,5,6 positions of the phenyl ring is strategically introduced to study isotope effects on metabolism and stability .

Role and Significance:
As a deuterated derivative, it serves as a probe for metabolic studies, leveraging the kinetic isotope effect (KIE) to modulate enzymatic hydrolysis rates. The acetonitrile group acts as a precursor in synthesizing ester derivatives like clopidogrel, a potent antiplatelet drug .

特性

分子式

C15H13ClN2S

分子量

292.8 g/mol

IUPAC名

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

InChI

InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2/i1D,2D,3D,4D

InChIキー

JFDVAYOTONCKQN-RHQRLBAQSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C#N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H]

正規SMILES

C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacokinetic Properties Biological Activity Synthesis Method
2-(2-Chloro-3,4,5,6-tetradeuteriophenyl)-2-(thienopyridinyl)acetonitrile Tetradeuterated phenyl; acetonitrile linker Slower hydrolysis due to C-D bonds; potential for prolonged half-life Intermediate (precursor to active API) Deuterium incorporation via deuteration of phenyl precursors; PTC-catalyzed steps
Clopidogrel (Methyl (2S)-2-(2-chlorophenyl)-2-(thienopyridinyl)acetate) Non-deuterated phenyl; methyl ester linker Rapid hydrolysis to active metabolite; short plasma half-life (~6 hours) ADP receptor antagonist (antiplatelet) Kinetic resolution using L-camphorsulfonic acid; esterification of acetonitrile
Clopidogrel Intermediate (Non-deuterated acetonitrile) Non-deuterated phenyl; acetonitrile linker Hydrolyzed rapidly to ester under alkaline conditions Synthetic intermediate Alkaline hydrolysis in phase-transfer catalysis (PTC) systems
Deutetrabenazine (Deuterated VMAT2 inhibitor) Deuterated methoxy groups Extended half-life (9–10 hrs vs. 4–5 hrs non-deuterated) Vesicular monoamine transporter inhibitor Selective deuteration of methoxy groups

Key Findings :

Deuterium Isotope Effect: The tetradeuteration in the phenyl ring is expected to reduce oxidative metabolism by cytochrome P450 enzymes, as C-D bonds resist cleavage more effectively than C-H bonds. In contrast, clopidogrel’s non-deuterated phenyl group undergoes rapid hydrolysis and oxidation, producing its active thiol metabolite within hours .

Synthetic Utility: The deuterated acetonitrile compound is synthesized via deuteration of 2-chlorophenyl precursors, followed by coupling with the thienopyridine moiety. This mirrors clopidogrel intermediate synthesis but requires specialized deuterium sources (e.g., D₂O or deuterated reagents) . Clopidogrel’s synthesis relies on kinetic resolution using L-camphorsulfonic acid to isolate the active (S)-enantiomer, a step that may differ for deuterated analogs due to altered stereoelectronic effects .

Biological Activity :

  • While clopidogrel’s antiplatelet activity (IC₅₀ ~50 nM) is well-documented , the deuterated acetonitrile derivative is primarily an intermediate. However, related deuterated compounds like deutetrabenazine demonstrate that deuterium can enhance therapeutic indices by prolonging half-lives without altering target affinity .

Physical and Formulation Properties :

  • Clopidogrel’s polymorphs (Forms I and II) and salts (e.g., bisulfate, camsylate) are critical for stability and bioavailability . The deuterated analog may exhibit distinct crystallization behaviors due to deuterium’s mass difference, necessitating tailored formulation strategies.

Contradictions and Limitations :

  • While clopidogrel’s efficacy is proven , the deuterated analog’s pharmacological relevance remains speculative without in vivo studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。